

TTI-0102: A Novel Therapeutic Approach for Rare Pediatric Mitochondrial Diseases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NIC-0102
Cat. No.: B10830893

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TTI-0102 is a novel, clinical-stage investigational drug with significant potential for the treatment of rare pediatric diseases rooted in mitochondrial dysfunction and oxidative stress. As a prodrug of cysteamine, TTI-0102 is designed to offer an improved pharmacokinetic profile and better tolerability compared to its active moiety. This document provides a comprehensive overview of the core science behind TTI-0102, including its mechanism of action, preclinical data on its active component, and the latest clinical trial developments in rare pediatric diseases such as Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) and Leigh Syndrome.

Introduction: The Challenge of Rare Pediatric Mitochondrial Diseases

Rare pediatric diseases, particularly those linked to mitochondrial dysfunction, represent a significant unmet medical need. These disorders, often progressive and debilitating, result from genetic mutations that impair cellular energy production. The subsequent increase in oxidative stress is a key contributor to the pathophysiology of diseases like MELAS and Leigh Syndrome, for which there are currently no approved treatments.

TTI-0102 emerges as a promising therapeutic candidate, aiming to address the foundational issue of oxidative stress in these conditions.

TTI-0102: A Next-Generation Cysteamine Prodrug

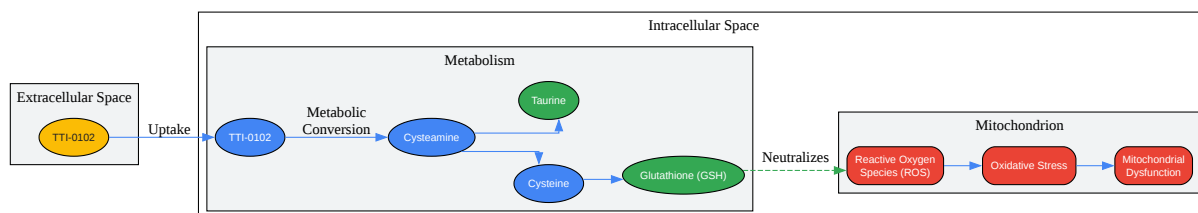
TTI-0102 is an asymmetric disulfide that acts as a precursor to the thiol-active compound cysteamine.^[1] This prodrug design is intended to overcome the limitations of direct cysteamine administration, such as a short half-life and gastrointestinal side effects.^[2] TTI-0102 is a new chemical entity with patents granted in the United States, Japan, and Europe.^{[3][4]}

The core of TTI-0102's therapeutic potential lies in its ability to increase intracellular levels of cysteine, a critical precursor to the master antioxidant glutathione.^{[1][5]} By bolstering the cell's antioxidant defenses, TTI-0102 aims to mitigate the damage caused by reactive oxygen species (ROS) in mitochondrial diseases.^[3]

Mechanism of Action: Restoring Redox Balance

The therapeutic rationale for TTI-0102 is centered on its ability to combat oxidative stress, a hallmark of many mitochondrial diseases.^{[3][6]} TTI-0102 is metabolized into two active cysteamine molecules.^[2] Cysteamine then works to increase intracellular levels of glutathione, a potent antioxidant that neutralizes harmful free radicals within the mitochondria.^{[1][3]} Beyond its role as a glutathione precursor, cysteamine also metabolizes into taurine, which has cytoprotective properties.^[6]

Signaling Pathway



[Click to download full resolution via product page](#)

Figure 1: TTI-0102 Mechanism of Action

Data Presentation: Preclinical and Clinical Evidence

While specific preclinical data on TTI-0102 is not publicly available, extensive research has been conducted on its active moiety, cysteamine bitartrate, in models of mitochondrial disease.

Table 1: Preclinical Data for Cysteamine Bitartrate in Mitochondrial Disease Models

Model System	Disease Model	Concentration	Key Findings
C. elegans	gas-1(fc21) Complex I deficiency	Micromolar range	Improved mitochondrial membrane potential and reduced oxidative stress. Modest improvement in fecundity, but not lifespan.
Danio rerio (Zebrafish)	Rotenone (Complex I inhibitor) & Azide (Complex IV inhibitor)	10 to 100 µM	Protected against brain death and neuromuscular defects.
Human Fibroblasts	FBXL4 mutation (multiple respiratory chain defects)	10 to 100 µM	Improved cell survival under stress conditions.

Source: Guha, S., et al. (2019). Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease. Human Molecular Genetics.

Clinical development of TTI-0102 is ongoing, with promising results from early-phase trials.

Table 2: TTI-0102 Clinical Trial Overview in Rare Pediatric Diseases

Disease	Phase	Study Design	Number of Patients	Key Objectives & Status
MELAS	Phase 2	Multi-center, randomized, double-blind, placebo-controlled	12	To assess efficacy, safety, and tolerability. Interim results show the drug is well-tolerated. [2] [7]
Leigh Syndrome	Phase 2a	Randomized, double-blind, placebo-controlled followed by open-label extension	9 (Stage 1), 6 (Stage 2)	To evaluate safety, tolerability, and efficacy. IND cleared by FDA, trial expected to initiate. [1]
Pediatric MASH	Phase 2 (Planned)	-	-	To be initiated. [6]
Rett Syndrome	Phase 1 (Planned)	-	-	To be initiated. [6]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols for the preclinical evaluation of cysteamine bitartrate and the clinical trials of TTI-0102.

Preclinical Evaluation of Cysteamine Bitartrate

- C. elegans Model:
 - Strain:gas-1(fc21), a model for mitochondrial complex I deficiency.
 - Treatment: Worms were exposed to various concentrations of cysteamine bitartrate.

- Assays: Mitochondrial membrane potential was assessed using fluorescent dyes, oxidative stress was measured with specific probes, and fecundity and lifespan were monitored.
- Zebrafish Model:
 - Disease Induction: Zebrafish larvae were exposed to rotenone or sodium azide to induce mitochondrial dysfunction.
 - Treatment: Larvae were pre-treated with cysteamine bitartrate before exposure to the toxins.
 - Endpoints: Survival rates, brain cell death (via acridine orange staining), and neuromuscular function were evaluated.
- Human Fibroblast Model:
 - Cell Lines: Fibroblasts from patients with FBXL4 mutations.
 - Treatment: Cells were treated with a range of cysteamine bitartrate concentrations.
 - Assays: Cell viability was measured under conditions of cellular stress.

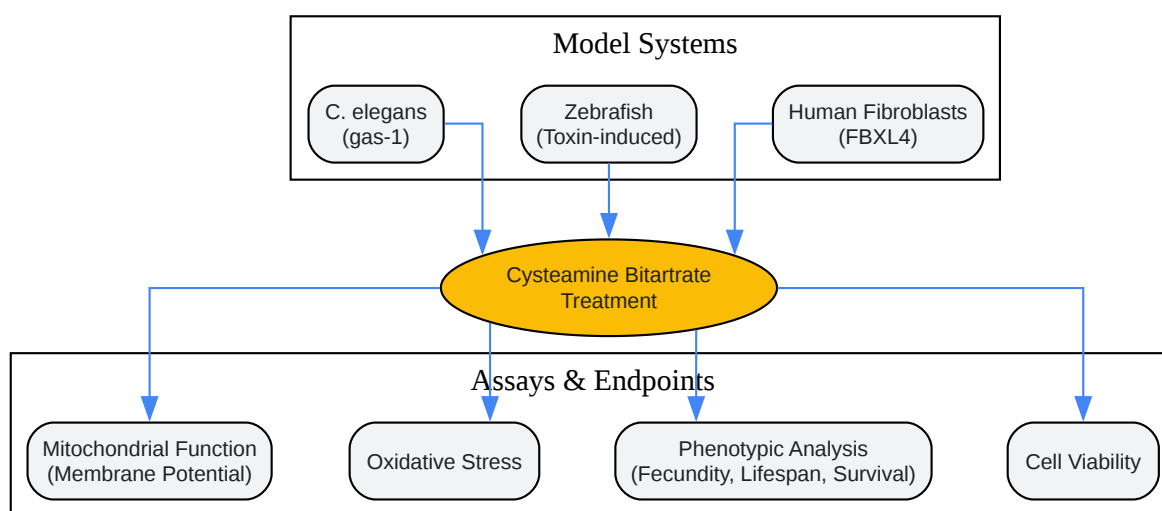
TTI-0102 Clinical Trials

- MELAS Phase 2 Trial:
 - Design: A multi-center, randomized, double-blind, placebo-controlled study.
 - Participants: 12 patients with a confirmed diagnosis of MELAS.
 - Intervention: Oral administration of TTI-0102 or placebo.
 - Primary Endpoints: Assessment of efficacy, safety, and tolerability.
- Leigh Syndrome Phase 2a Trial:
 - Design: A two-stage trial. Stage 1 is a randomized, double-blind, placebo-controlled study. Stage 2 is an open-label extension.

- Participants: Stage 1 will enroll 9 patients, and Stage 2 will enroll 6 pediatric patients.
- Intervention: Oral TTI-0102.
- Primary Endpoints: Evaluation of safety, tolerability, and efficacy.

Visualizing Workflows and Relationships

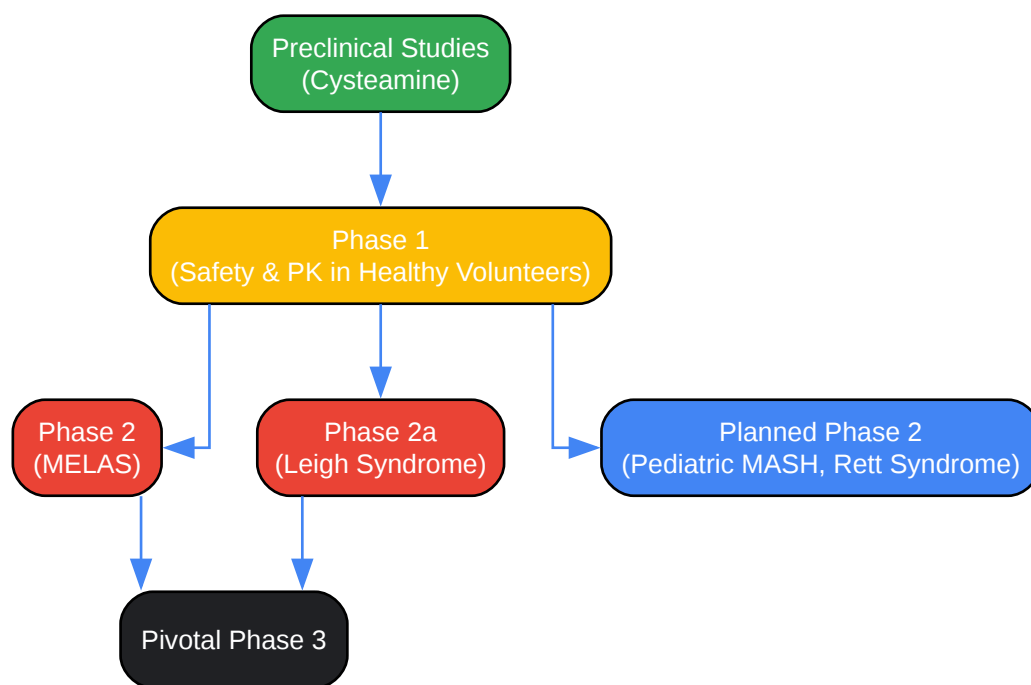
Experimental Workflow: Preclinical Evaluation of Cysteamine



[Click to download full resolution via product page](#)

Figure 2: Preclinical Evaluation Workflow

Logical Relationship: TTI-0102 Clinical Development Funnel



[Click to download full resolution via product page](#)

Figure 3: TTI-0102 Clinical Development Path

Conclusion and Future Directions

TTI-0102 represents a promising, mechanism-based therapeutic strategy for a group of devastating rare pediatric diseases with no approved treatments. By acting as a prodrug of cysteamine and boosting intracellular glutathione levels, TTI-0102 directly targets the underlying oxidative stress that drives disease progression. The available preclinical data on its active moiety, coupled with the ongoing clinical trials, provides a strong rationale for its continued development.

Future research should focus on elucidating the full therapeutic potential of TTI-0102 in a broader range of pediatric mitochondrial diseases. The successful completion of the current and planned clinical trials will be critical in establishing the safety and efficacy of this novel therapeutic agent and bringing a much-needed treatment option to patients and their families.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiogenesis Announces FDA Clearance of its Investigational New Drug Application ("IND") for a Phase 2a Clinical Trial in Leigh Syndrome Spectrum | Nasdaq [nasdaq.com]
- 2. validate.perfdrive.com [validate.perfdrive.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Thiogenesis Announces Important Core Patent Allowed in Europe [barchart.com]
- 5. Thiogenesis Therapeutics [thiogenesis.com]
- 6. Thiogenesis Therapeutics [thiogenesis.com]
- 7. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [TTI-0102: A Novel Therapeutic Approach for Rare Pediatric Mitochondrial Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830893#tti-0102-s-potential-applications-in-rare-pediatric-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com